

# Afuresertib: A Comparative Analysis of Monotherapy Versus Combination Regimens in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Afuresertib |           |
| Cat. No.:            | B560028     | Get Quote |

#### For Immediate Release

A comprehensive review of clinical and preclinical data reveals distinct efficacy and safety profiles for the pan-AKT inhibitor **afuresertib** when administered as a single agent compared to its use in combination with other anti-cancer therapies. This guide synthesizes available evidence to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting key experimental findings and methodologies.

**Afuresertib**, an oral, ATP-competitive inhibitor of all three AKT isoforms, has demonstrated clinical activity across a range of malignancies. The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers, often contributing to therapeutic resistance. This has positioned AKT inhibitors like **afuresertib** as promising candidates for both monotherapy and combination strategies.

### Single-Agent Afuresertib: Establishing a Foundation

Early clinical development of **afuresertib** focused on establishing its safety, pharmacokinetics, and preliminary efficacy as a monotherapy. A pivotal Phase 1 study in patients with advanced hematologic malignancies determined the maximum tolerated dose (MTD) to be 125 mg per day. In this trial, single-agent **afuresertib** demonstrated a manageable safety profile and clinical activity, particularly in multiple myeloma, where three partial responses were observed.



Clinical benefit was also noted in non-Hodgkin lymphoma, Langerhans cell histiocytosis, and Hodgkin disease.

A subsequent Phase 2a study investigated **afuresertib** monotherapy in patients with Langerhans cell histiocytosis (LCH), a rare clonal neoplasm. The overall response rate (ORR) was 33% in treatment-naïve patients and 28% in those with recurrent or refractory disease. While the study did not meet its predefined Bayesian criteria for efficacy, it confirmed the clinical activity of **afuresertib** in this patient population.

#### The Synergistic Potential of Combination Therapies

Building on the foundation of its monotherapy activity, **afuresertib** has been extensively evaluated in combination with various anti-cancer agents to enhance efficacy and overcome resistance mechanisms. Preclinical evidence suggests that inhibiting the AKT pathway can restore sensitivity to chemotherapy and other targeted agents.

#### **Afuresertib in Breast Cancer**

In the setting of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the combination of **afuresertib** with fulvestrant has shown significant promise. In a Phase 1b study of patients who had progressed on standard therapies, including CDK4/6 inhibitors, the combination demonstrated a confirmed ORR of 33.3%, a clinical benefit rate (CBR) of 66.7%, and a median progression-free survival (PFS) of 7.3 months.[1] These results compare favorably to the historical median PFS of 3-4 months for fulvestrant monotherapy.[2]

For triple-negative breast cancer (TNBC), a Phase 1/2 trial is evaluating a triplet regimen of **afuresertib**, the anti-PD-L1 antibody LAE005, and nab-paclitaxel.[3][4] Preliminary results in heavily pre-treated patients showed an encouraging ORR of 35.7% and a disease control rate (DCR) of 64.3%, with a median duration of response (DOR) of 9.26 months.[3]

#### **Afuresertib in Ovarian Cancer**

In recurrent platinum-resistant ovarian cancer, a Phase 1b study combined **afuresertib** with paclitaxel and carboplatin. This combination was found to be tolerable, with rash being the dose-limiting toxicity. The study reported an ORR of 32% by RECIST 1.1 criteria and a median



PFS of 7.1 months, suggesting that **afuresertib** may help to re-sensitize platinum-resistant tumors to chemotherapy.[5]

#### **Afuresertib in Other Solid Tumors**

Further investigations are exploring **afuresertib** in combination with the PD-1 inhibitor sintilimab and chemotherapy (nab-paclitaxel or docetaxel) in patients with various solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[6][7] Positive responses have been observed in patients with advanced cervical and endometrial cancer.[7] Additionally, a Phase 3 trial protocol has been approved by the FDA to evaluate **afuresertib** in combination with LAE001 for the treatment of prostate cancer.[8]

## **Quantitative Comparison of Clinical Efficacy**

The following tables summarize the key efficacy data from clinical trials of single-agent **afuresertib** and its combination therapies.

Table 1: Single-Agent Afuresertib Efficacy

| Indication                       | Study Phase | Number of<br>Patients | Overall<br>Response<br>Rate (ORR)                            | Key Outcomes                                                             |
|----------------------------------|-------------|-----------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|
| Hematologic<br>Malignancies      | Phase 1     | 73                    | Not the primary endpoint                                     | MTD established<br>at 125 mg/day; 3<br>PRs in multiple<br>myeloma[9][10] |
| Langerhans Cell<br>Histiocytosis | Phase 2a    | 17                    | 33% (treatment-<br>naïve), 28%<br>(recurrent/refract<br>ory) | Demonstrated clinical activity[11]                                       |

Table 2: Afuresertib Combination Therapy Efficacy



| Indication                                  | Combinat<br>ion<br>Agents                       | Study<br>Phase | Number<br>of<br>Patients | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Disease<br>Control<br>Rate<br>(DCR) |
|---------------------------------------------|-------------------------------------------------|----------------|--------------------------|---------------------------------------|-----------------------------------------------------|-------------------------------------|
| HR+/HER2 - Breast Cancer                    | Fulvestrant                                     | Phase 1b       | 31                       | 33.3%                                 | 7.3 months                                          | 66.7%<br>(CBR)[1]                   |
| Triple-<br>Negative<br>Breast<br>Cancer     | LAE005<br>(anti-PD-<br>L1) + Nab-<br>paclitaxel | Phase 1/2      | 14<br>(evaluable)        | 35.7%                                 | 5.4 months                                          | 64.3%[3]                            |
| Platinum-<br>Resistant<br>Ovarian<br>Cancer | Paclitaxel<br>+<br>Carboplatin                  | Phase 1b       | 30 (Part 2)              | 32%                                   | 7.1 months                                          | Not<br>Reported[5                   |

# **Safety and Tolerability**

The safety profile of **afuresertib** is an important consideration. As a monotherapy, the most common adverse events are generally gastrointestinal in nature, including nausea, diarrhea, and dyspepsia.[10] Dose-limiting toxicities have been observed, primarily related to liver function test abnormalities at higher doses.[9][10]

When used in combination, the adverse event profile is typically a reflection of the combined toxicities of the individual agents. For instance, in combination with chemotherapy, myelosuppression (e.g., neutropenia) and alopecia are more frequent.[5] Rash has also been a notable dose-limiting toxicity in some combination studies.[3][5]

# **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical data.



# Phase 1 Study of Single-Agent Afuresertib in Hematologic Malignancies

- Study Design: This was an open-label, dose-escalation (Part 1) and expansion cohort (Part 2) study.
- Patient Population: Patients with advanced hematologic malignancies who had exhausted standard therapeutic options.
- Treatment: Afuresertib was administered orally once daily in 28-day cycles. Doses ranged from 25 mg to 150 mg.
- Primary Objectives: To determine the MTD, safety, and pharmacokinetics of afuresertib.
- Secondary Objectives: To evaluate the preliminary clinical activity of afuresertib.
- Response Assessment: Response was assessed according to the relevant international working group criteria for each specific malignancy.

# Phase 1b Study of Afuresertib with Fulvestrant in HR+/HER2- Breast Cancer

- Study Design: A single-arm, open-label study.
- Patient Population: Patients with locally advanced or metastatic HR+/HER2- breast cancer who had progressed after 1-2 prior lines of endocrine therapy, with or without a CDK4/6 inhibitor, and/or ≤1 line of chemotherapy.
- Treatment: **Afuresertib** administered orally once daily in combination with intramuscular fulvestrant on a standard dosing schedule.
- Primary Objectives: To evaluate the safety and efficacy of the combination therapy.
- Response Assessment: Tumor response was evaluated by investigators according to RECIST v1.1.

# Signaling Pathways and Experimental Workflows



The diagrams below illustrate the mechanism of action of **afuresertib** within the PI3K/AKT signaling pathway and a typical clinical trial workflow.



Click to download full resolution via product page

Caption: The PI3K/AKT signaling pathway and the inhibitory action of afuresertib.





Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial evaluating **afuresertib**.



#### Conclusion

The available data indicate that while single-agent **afuresertib** has a defined level of clinical activity in certain hematologic malignancies, its true potential may lie in combination therapies. Across various solid tumors, including breast and ovarian cancers, combining **afuresertib** with chemotherapy, endocrine therapy, or immunotherapy has led to promising efficacy signals, often in heavily pre-treated and resistant patient populations. The ongoing and planned clinical trials will be crucial in further defining the role of **afuresertib**-based combination regimens in the oncology treatment landscape. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from AKT inhibition and to further optimize combination strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024 [laekna.com]
- 2. 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AACR 2024 Presentation of Laekna | Afuresertib Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Afuresertib +Sintilimab+Chemotherapy in Patients With Selected Solid Tumors That Resistance to Prior Anti-PD-1/PD-L1 [ctv.veeva.com]
- 7. Laekna Announces Significant Progress in a Triple-combination therapy (afuresertib plus Sintilimab plus nab-paclitaxel) in patients with specific solid tumors who were resistant to anti-PD-1/PD-L1 therapy and have been accepted for presentation at the 2024 Annual Global Meeting of IGCS [laekna.com]
- 8. firstwordpharma.com [firstwordpharma.com]



- 9. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Afuresertib: A Comparative Analysis of Monotherapy Versus Combination Regimens in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560028#comparing-single-agent-afuresertib-to-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com